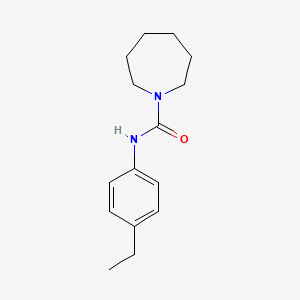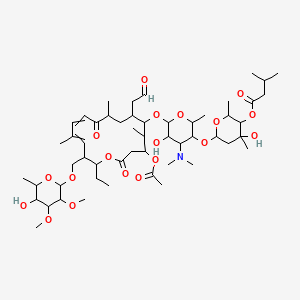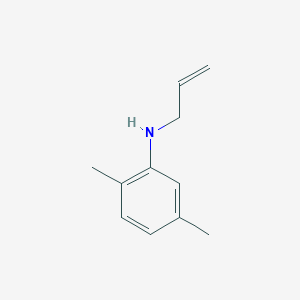
2-Phenyl-2,3-dihydro-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2,3-dihydro-1,2-benzothiazole is an organic compound with the molecular formula C13H11NS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-1,2-benzothiazole typically involves the cyclization of 2-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzothiazole ring. The reaction can be represented as follows:
2-Aminothiophenol+Benzaldehyde→this compound
Commonly used acids for this reaction include hydrochloric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts, such as sulfuric acid on silica gel, can also improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydro-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenyl-2,3-dihydro-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-1,2-benzothiazole involves its interaction with various molecular targets. For instance, in its antibacterial activity, the compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . In anti-inflammatory applications, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the dihydro moiety.
2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole: Contains an additional fused ring system.
2-(4-Nitrophenyl)-1,9a-dihydroimidazo[2,1-b][1,3]benzothiazole: Contains a nitro group and an imidazo ring.
Uniqueness
2-Phenyl-2,3-dihydro-1,2-benzothiazole is unique due to its specific dihydro structure, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic counterparts. This structural feature allows for selective interactions with biological targets and unique electronic properties in material applications.
Properties
CAS No. |
88841-60-5 |
|---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-phenyl-3H-1,2-benzothiazole |
InChI |
InChI=1S/C13H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13(11)15-14/h1-9H,10H2 |
InChI Key |
ASNZVCBDITXYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



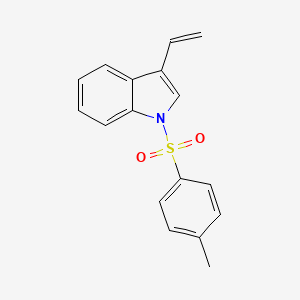


![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)


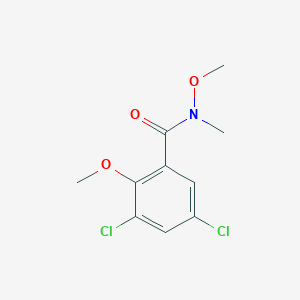
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
